molecular formula C16H25N5O15P2 B1175393 [(2S,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxy-oxolan-2-yl]methoxy-[hydroxy-[(2R,3R,4R CAS No. 15839-74-4

[(2S,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxy-oxolan-2-yl]methoxy-[hydroxy-[(2R,3R,4R

Cat. No.: B1175393
CAS No.: 15839-74-4
M. Wt: 589.3 g/mol
InChI Key: LQEBEXMHBLQMDB-GDJBGNAASA-N
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Description

Guanosine-5’-Diphosphate-Rhamnose is a nucleotide sugar that plays a crucial role in various biological processes. It is a purine nucleotide bound to a saccharide derivative through the terminal phosphate group. This compound is involved in glycosyltransferase reactions, which are essential for the biosynthesis of glycoproteins, glycolipids, and other glycoconjugates .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Guanosine-5’-Diphosphate-Rhamnose typically involves the enzymatic conversion of guanosine-5’-triphosphate and rhamnose-1-phosphate. The reaction is catalyzed by specific enzymes such as guanosine-5’-diphosphate-rhamnose pyrophosphorylase . The reaction conditions often include a buffered aqueous solution with optimal pH and temperature to ensure maximum enzyme activity.

Industrial Production Methods: Industrial production of Guanosine-5’-Diphosphate-Rhamnose can be achieved through microbial fermentation. Recombinant strains of Escherichia coli are engineered to overexpress the necessary enzymes for the biosynthesis of this compound. The fermentation process is optimized to enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Guanosine-5’-Diphosphate-Rhamnose undergoes various chemical reactions, including glycosylation, oxidation, and hydrolysis. These reactions are crucial for its role in the biosynthesis of complex carbohydrates and glycoconjugates .

Common Reagents and Conditions: Common reagents used in the reactions involving Guanosine-5’-Diphosphate-Rhamnose include glycosyltransferases, oxidizing agents, and hydrolytic enzymes. The reaction conditions typically involve aqueous solutions with controlled pH and temperature to ensure optimal enzyme activity .

Major Products: The major products formed from the reactions of Guanosine-5’-Diphosphate-Rhamnose include various glycosylated compounds, such as glycoproteins and glycolipids. These products play essential roles in cellular processes, including cell signaling, adhesion, and immune response .

Scientific Research Applications

Guanosine-5’-Diphosphate-Rhamnose has numerous applications in scientific research. In chemistry, it is used as a substrate for studying glycosyltransferase reactions. In biology, it is essential for the biosynthesis of glycoconjugates, which are crucial for cell-cell communication and immune response. In the industry, it is used in the production of bioactive compounds and as a tool for metabolic engineering .

Mechanism of Action

The mechanism of action of Guanosine-5’-Diphosphate-Rhamnose involves its role as a donor of activated rhamnose in glycosylation reactions. It interacts with glycosyltransferases to transfer the rhamnose moiety to acceptor molecules, forming glycosidic bonds. This process is essential for the biosynthesis of various glycoconjugates, which are involved in numerous biological processes .

Comparison with Similar Compounds

Guanosine-5’-Diphosphate-Rhamnose is unique compared to other nucleotide sugars due to its specific role in transferring rhamnose. Similar compounds include deoxythymidinediphosphate-L-rhamnose and uridine diphosphate-rhamnose, which also serve as donors of activated rhamnose in glycosylation reactions. Guanosine-5’-Diphosphate-Rhamnose is distinct in its structure and specific enzymatic interactions .

List of Similar Compounds:

Properties

CAS No.

15839-74-4

Molecular Formula

C16H25N5O15P2

Molecular Weight

589.3 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl] hydrogen phosphate

InChI

InChI=1S/C16H25N5O15P2/c1-4-7(22)9(24)11(26)15(33-4)35-38(30,31)36-37(28,29)32-2-5-8(23)10(25)14(34-5)21-3-18-6-12(21)19-16(17)20-13(6)27/h3-5,7-11,14-15,22-26H,2H2,1H3,(H,28,29)(H,30,31)(H3,17,19,20,27)/t4-,5-,7-,8-,9+,10-,11+,14-,15-/m1/s1

InChI Key

LQEBEXMHBLQMDB-GDJBGNAASA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O)O)O)O

physical_description

Solid

Origin of Product

United States

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